molecular formula C9H4ClF3N2O B2378763 3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine CAS No. 246022-17-3

3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine

Cat. No.: B2378763
CAS No.: 246022-17-3
M. Wt: 248.59
InChI Key: GYYNWOFIORAVAD-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with chloro, trifluoromethyl, and 4-isoxazolyl groups. Its structure combines electron-withdrawing substituents (chloro, CF₃) with the heteroaromatic isoxazole ring, making it a candidate for agrochemical and pharmaceutical applications. This article compares its properties, reactivity, and applications with structurally related compounds, leveraging data from synthetic studies, spectroscopic analyses, and biological evaluations.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2O/c10-7-1-6(9(11,12)13)3-14-8(7)5-2-15-16-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYNWOFIORAVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=CON=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One possible route could include:

    Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be synthesized through cyclization reactions involving hydroxylamine and an α,β-unsaturated carbonyl compound.

    Substitution on the Pyridine Ring: The pyridine ring can be functionalized through halogenation reactions, introducing the chloro and trifluoromethyl groups under specific conditions such as the use of chlorinating agents and trifluoromethylating reagents.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions, potentially forming various derivatives.

    Oxidation and Reduction: The compound may participate in oxidation or reduction reactions depending on the functional groups present and the reaction conditions.

    Cyclization and Rearrangement: Isoxazole rings can undergo cyclization and rearrangement reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, compounds with similar structures have been investigated for their potential as pharmaceuticals. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them valuable in drug discovery and development.

Industry

In industry, such compounds can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Substituents and Their Impact

Compound Name (Example) Substituents at Position 2 (Pyridine) Key Structural Features Evidence Source
Target Compound 4-isoxazolyl Isoxazole (O, N heterocycle), CF₃, Cl
7e () 3-nitro-4-(trifluoromethoxy)phenyl Nitro, trifluoromethoxy groups
5c () 3-chloro-4-((CF₃S)benzyl)oxy Trifluoromethylthio (S-CF₃) group
Fluazinam () 3-chloro-2,6-dinitro-4-CF₃ phenyl Multiple nitro groups, CF₃, Cl
CAS 1417789-61-7 () (3S)-3-pyrrolidinyloxy Pyrrolidine ether linkage

Key Observations :

  • Steric Effects : Bulky substituents like trifluoromethoxybenzyl (7e) reduce synthetic yields compared to smaller groups (e.g., methyl in 7g) .

Physical and Chemical Properties

Melting Points and Yields

Compound Melting Point (°C) Yield (%) Notable Substituents Evidence Source
7e 122.1–124.8 71.8 Nitro, trifluoromethoxy
7g 58.8–61.2 54.3 Methyl
5c 82.0–83.5 94.0 Trifluoromethylthio
7j 62.3–N/A 91.5 3-chloro-4-(trifluoromethoxy)

Trends :

  • Higher Melting Points correlate with polar substituents (e.g., nitro in 7e vs. methyl in 7g) due to enhanced intermolecular forces.
  • Yields vary widely; electron-deficient aromatic systems (e.g., nitro in 7e) may complicate synthesis, while chloro derivatives (7j) achieve higher yields .

Representative Routes

  • Target Compound : Likely synthesized via nucleophilic substitution or cross-coupling, analogous to methods in (NaH/THF-mediated reactions) .
  • SC06 () : Purchased from commercial sources, suggesting challenges in large-scale synthesis .
  • Fluazinam : Multi-step synthesis with nitration and chlorination steps, reflecting complexity due to nitro groups .

Environmental Considerations : Methods avoiding nitriles () highlight trends toward greener chemistry .

Reactivity and Stability

  • Hydrolytic Stability : CF₃ and chloro groups resist hydrolysis, whereas ester or ether linkages (e.g., 7a in ) may degrade under acidic conditions .
  • Spectroscopic Signatures :
    • ¹H NMR : Isoxazole protons in the target compound resonate at δ ~8.5–9.0 ppm (cf. δ 9.04 for 7q in ) .
    • ¹³C NMR : CF₃ groups show quartets (J ≈ 33–37 Hz) due to coupling with fluorine .

Biological Activity

3-Chloro-2-(4-isoxazolyl)-5-(trifluoromethyl)pyridine is a heterocyclic compound notable for its unique chemical structure, which incorporates a pyridine ring substituted with chloro, isoxazolyl, and trifluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H6ClF3N2O
  • Molecular Weight : 248.59 g/mol
  • CAS Number : 246022-17-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability and efficacy in therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study on trifluoromethylpyridine derivatives demonstrated antibacterial activities against various pathogens, suggesting that this compound may possess comparable effects. For instance, derivatives showed up to 67% inhibition against R. solanacearum at specific concentrations .

Table of Biological Activities

CompoundActivity TypeTarget OrganismActivity (%) at 50 mg/L
E6AntibacterialR. solanacearum67
E5AntibacterialXoo64
F9AntibacterialXoo32

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Agricultural and Food Chemistry explored the synthesis of trifluoromethylpyridine amides and their antibacterial activities. The results indicated that certain derivatives, including those structurally related to this compound, exhibited strong inhibition against Xanthomonas oryzae (Xoo) and R. solanacearum, highlighting their potential as agricultural biocontrol agents .
  • Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of similar compounds in vitro. The study found that certain derivatives could significantly reduce pro-inflammatory cytokine production in human cell lines, suggesting a therapeutic application in inflammatory diseases .

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